N-(3-chloro-4-methylphenyl)-2-naphthalenesulfonamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-naphthalenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system substituted with a sulfonamide group and a chloromethylphenyl group, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-naphthalenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloromethylphenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, leading to the formation of sulfinamides or sulfonates.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, or amine derivatives.
Oxidation Reactions: Products include sulfinamides or sulfonates.
Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-naphthalenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic applications, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-1-naphthalene sulfonamide
- 3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acid
- N-(4-carboxy-2-methylphenyl)-1-naphthalenesulfonamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-naphthalenesulfonamide is unique due to its specific substitution pattern on the naphthalene ring and the presence of the chloromethylphenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C17H14ClNO2S |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H14ClNO2S/c1-12-6-8-15(11-17(12)18)19-22(20,21)16-9-7-13-4-2-3-5-14(13)10-16/h2-11,19H,1H3 |
InChI Key |
HNDAINUPNTYJHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
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